molecular formula C16H16N2O2 B355535 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole CAS No. 59077-64-4

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole

Cat. No.: B355535
CAS No.: 59077-64-4
M. Wt: 268.31g/mol
InChI Key: SRWWUKJFRDQIDV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is Pneumolysin (PLY) . PLY is a toxin produced by all types of pneumococci and is one of the main virulence factors. This toxin binds to cholesterol in eukaryotic cells, forming pores that lead to cell destruction .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s interaction with its target affects the pathways related to the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s action results in the formation of SAMs that have the same structure and quality as the ones obtained from the respective unprotected thiols . This suggests that the compound could potentially be used in applications where SAMs of aromatic thiolates are required.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of protons . The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biological Activity

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring. The presence of methoxy groups at the 3 and 4 positions on the benzyl moiety enhances its lipophilicity and biological activity. The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine under acidic conditions.

Antioxidant Activity

Research has shown that benzimidazole derivatives exhibit potent antioxidant properties. A study highlighted that various benzimidazole compounds demonstrated significant inhibition of lipid peroxidation (LPO). The antioxidant activity was evaluated using assays such as the DPPH radical scavenging test and the ABTS assay. For instance, compounds derived from benzimidazole exhibited IC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been assessed for their antimicrobial properties against a range of pathogens. In vitro studies indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. For example:

Pathogen MIC (µg/ml) Standard (µg/ml)
Staphylococcus aureus12.525 (Ampicillin)
Escherichia coli2550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In particular, this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve induction of apoptosis as evidenced by increased caspase-3/7 activity in treated cells. The IC50 values for this compound were significantly lower than those for standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • DNA Damage : Studies indicate that benzimidazole derivatives can cause DNA strand breaks, contributing to their anticancer efficacy .

Case Studies

  • Antioxidant Activity Study : A recent study evaluated a series of benzimidazole derivatives for their antioxidant potential. Among them, this compound exhibited superior activity with an IC50 value of 15 µM in the DPPH assay, outperforming many other tested compounds .
  • Antimicrobial Evaluation : In a comparative study against various bacterial strains, this compound demonstrated notable efficacy with MIC values lower than those of traditional antibiotics in several cases .
  • Cancer Cell Line Testing : A study focused on the effects of this compound on MCF-7 cells found that it significantly reduced cell viability with an IC50 of 20 µM after 48 hours of treatment, indicating strong anticancer potential .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWUKJFRDQIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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